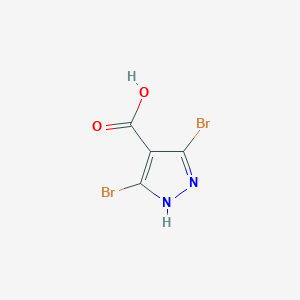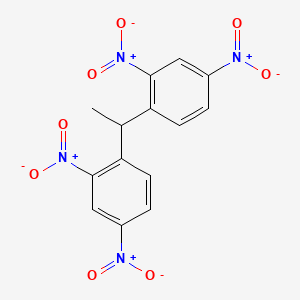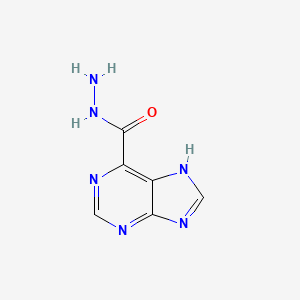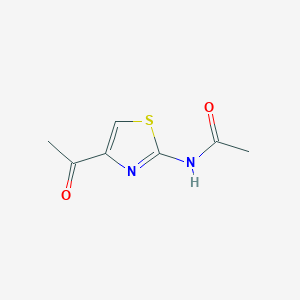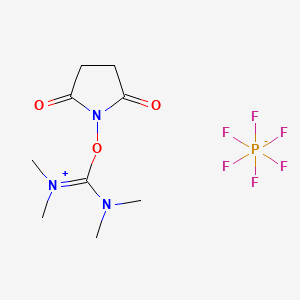
N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate
Overview
Description
N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate: is a chemical compound widely used in organic synthesis, particularly in peptide synthesis. It serves as a coupling reagent, facilitating the formation of amide bonds between carboxylic acids and amines. This compound is known for its high efficiency and mild reaction conditions, making it a valuable tool in various scientific and industrial applications .
Mechanism of Action
Target of Action
HSTU is primarily used as a coupling reagent in peptide synthesis . Its main targets are carboxylic acids, which it converts into N-succinimidyl active esters .
Mode of Action
HSTU interacts with carboxylic acids to form N-succinimidyl active esters . This reaction is a key step in peptide synthesis, facilitating the formation of peptide bonds.
Biochemical Pathways
The primary biochemical pathway affected by HSTU is peptide synthesis. By converting carboxylic acids into N-succinimidyl active esters, HSTU enables the formation of peptide bonds, which are crucial for the creation of peptides and proteins .
Result of Action
The primary result of HSTU’s action is the formation of N-succinimidyl active esters from carboxylic acids . These active esters can then participate in further reactions to form peptide bonds, facilitating the synthesis of peptides and proteins .
Action Environment
The efficacy and stability of HSTU are likely to be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants. For instance, HSTU is typically stored at temperatures below 0°C , suggesting that low temperatures may be necessary for its stability. Additionally, the solubility of HSTU in acetonitrile suggests that this solvent may be used in reactions involving HSTU .
Biochemical Analysis
Biochemical Properties
N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with carboxylic acids to form active esters, which then react with amines to form peptide bonds. This compound is often used in the synthesis of liposomal contrast agents for magnetic resonance imaging, protein labeling molecules, and thiol-reactive Cy5 derivatives . The nature of these interactions involves the activation of carboxyl groups, facilitating their reaction with nucleophiles such as amines.
Cellular Effects
N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate influences various cellular processes by facilitating the labeling and modification of proteins and other biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by enabling the attachment of functional groups to proteins, thereby altering their activity and interactions . The impact on cell function is primarily through the modification of proteins involved in signaling and metabolic pathways.
Molecular Mechanism
The molecular mechanism of N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate involves the formation of active esters from carboxylic acids. These active esters then react with amines to form peptide bonds. The compound acts as a coupling reagent, facilitating the formation of these bonds by activating the carboxyl group and making it more reactive towards nucleophiles . This mechanism is essential for the synthesis of peptides and other amides in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate can change over time due to its stability and degradation. The compound is stable when stored at -20°C, but its activity can decrease over time if not stored properly . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to the compound can lead to changes in protein activity and cellular metabolism.
Dosage Effects in Animal Models
The effects of N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate vary with different dosages in animal models. At low doses, the compound is effective in facilitating peptide synthesis and protein labeling without causing significant adverse effects . At high doses, toxic or adverse effects may be observed, including changes in cellular metabolism and protein function. Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical reactions.
Metabolic Pathways
N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate is involved in metabolic pathways that include the activation of carboxylic acids and their subsequent reaction with amines to form peptide bonds . The compound interacts with enzymes and cofactors that facilitate these reactions, affecting metabolic flux and metabolite levels. The formation of active esters is a key step in these pathways, enabling the synthesis of peptides and other amides.
Transport and Distribution
Within cells and tissues, N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate is transported and distributed through interactions with transporters and binding proteins . These interactions affect the localization and accumulation of the compound, influencing its activity and function. The compound’s solubility in acetonitrile and other solvents facilitates its transport within biological systems.
Subcellular Localization
The subcellular localization of N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization affects the compound’s activity and function, enabling it to interact with specific proteins and enzymes within these compartments. The formation of active esters and their subsequent reactions occur within these localized environments, facilitating peptide synthesis and protein labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate typically involves the reaction of N,N,N’,N’-tetramethyluronium chloride with N-hydroxysuccinimide in the presence of hexafluorophosphoric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate primarily undergoes substitution reactions, where it acts as a coupling reagent to form amide bonds. It does not typically participate in oxidation or reduction reactions .
Common Reagents and Conditions: The compound is commonly used in the presence of bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to facilitate the coupling reaction. The reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
Major Products: The primary product formed from these reactions is an amide bond between a carboxylic acid and an amine. This reaction is highly efficient and yields high-purity products, making it ideal for peptide synthesis and other applications requiring precise bond formation .
Scientific Research Applications
Chemistry: In chemistry, N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate is extensively used in peptide synthesis. It facilitates the formation of peptide bonds, which are crucial for the synthesis of proteins and peptides used in various research and therapeutic applications .
Biology: In biological research, this compound is used to label biomolecules with fluorescent tags or radioactive isotopes. This labeling is essential for imaging studies, allowing researchers to track the behavior of biomolecules in living organisms .
Medicine: In medicine, the compound is used in the synthesis of peptide-based drugs. These drugs are designed to mimic natural peptides in the body, offering targeted therapeutic effects with minimal side effects .
Industry: Industrially, N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate is used in the production of various chemical intermediates and specialty chemicals. Its efficiency and mild reaction conditions make it a preferred choice for large-scale synthesis .
Comparison with Similar Compounds
- N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate
- N,N’-Disuccinimidyl carbonate
- O-(2-Oxo-1(2H)pyridyl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate
- 1-Hydroxybenzotriazole hydrate
- N-Hydroxysuccinimide
Uniqueness: N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate is unique due to its high efficiency and mild reaction conditions. Compared to similar compounds, it offers better yields and higher purity of the final products. Its stability and ease of handling also make it a preferred choice in both research and industrial applications .
Properties
IUPAC Name |
[dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O3.F6P/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;1-7(2,3,4,5)6/h5-6H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWZCCVNXFLDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F6N3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583377 | |
| Record name | (Dimethylamino)[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-dimethylmethaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265651-18-1 | |
| Record name | (Dimethylamino)[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-dimethylmethaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Succinimido-1,1,3,3-tetramethyluronium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


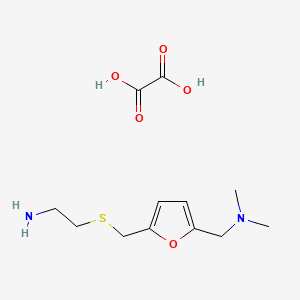
![Benzenesulfonamide, N-[1-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B1661855.png)


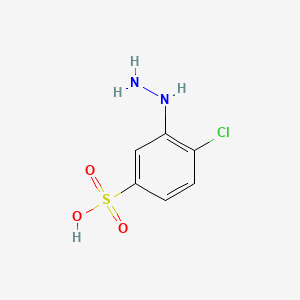
![1,5-Dioxaspiro[2.4]heptan-4-one](/img/structure/B1661861.png)
